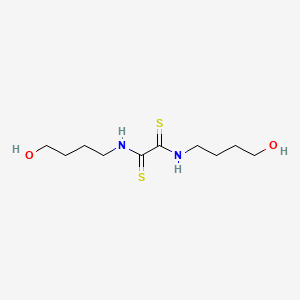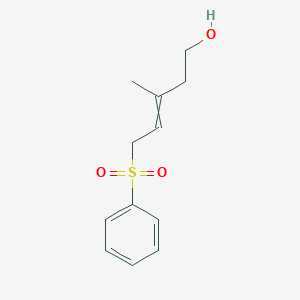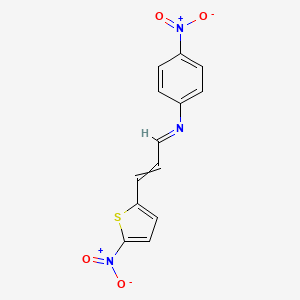![molecular formula C9H15ClNO4P B15162154 1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride CAS No. 145083-64-3](/img/structure/B15162154.png)
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound features a pyridinium ion with a diethoxyphosphoryl group attached, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride typically involves the reaction of pyridine with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyridine} + \text{Diethyl phosphorochloridate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduced species.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various functionalized pyridinium salts.
Aplicaciones Científicas De Investigación
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a leaving group, facilitating various chemical transformations. The pyridinium ion can interact with biological molecules, potentially affecting enzymatic activities and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide
- 1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium chloride
Uniqueness
1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the diethoxyphosphoryl group allows for unique substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
145083-64-3 |
|---|---|
Fórmula molecular |
C9H15ClNO4P |
Peso molecular |
267.64 g/mol |
Nombre IUPAC |
diethyl pyridin-1-ium-1-yl phosphate;chloride |
InChI |
InChI=1S/C9H15NO4P.ClH/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DDJYQWQFDUBGHL-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(OCC)O[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)


![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)

![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)




